ISO-Fludelone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
693272-98-9 |
|---|---|
Molecular Formula |
C27H39NO6 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1 |
InChI Key |
JAYGOFBXDFAXBW-CYEKYUJNSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C |
Canonical SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification Studies of Iso Fludelone
Design Principles for Novel Epothilone (B1246373) Derivatives Based on the ISO-Fludelone Scaffold
The development of this compound from its precursor, Fludelone, serves as a prime example of rational drug design, specifically employing the principle of bioisosteric replacement. This strategy was pivotal in enhancing the compound's pharmacological profile.
The key structural modification in the creation of this compound was the substitution of the thiazole moiety present in Fludelone with an isoxazole (B147169) ring. This change was not arbitrary but was guided by the goal of improving potency, biological stability, and water solubility. The isoxazole ring, being a bioisostere of the thiazole ring, maintains the necessary electronic and steric properties for interaction with the target molecule, tubulin, while offering advantages in its physicochemical properties.
Building on the successful application of bioisosterism in the development of this compound, the design of new derivatives continues to explore modifications to the isoxazole ring and other parts of the macrocyclic scaffold. The primary objectives of these structural modifications are to further optimize the compound's therapeutic index by:
Enhancing Potency: Fine-tuning the substituents on the isoxazole ring to maximize binding affinity with tubulin.
Improving Solubility: Introducing polar functional groups to increase aqueous solubility, which can facilitate formulation and administration.
Increasing Metabolic Stability: Modifying sites on the molecule that are prone to metabolic degradation.
Overcoming Drug Resistance: Designing analogs that can effectively bind to and stabilize tubulin even in cancer cells that have developed resistance to other microtubule-targeting agents.
Mechanistic Elucidation of Iso Fludelone in Non Human Biological Systems
Molecular Interactions with Microtubule Proteins
ISO-Fludelone's primary molecular target is tubulin, the essential protein subunit that polymerizes to form microtubules. Microtubules are dynamic cytoskeletal components critical for maintaining cell shape, intracellular transport, and, most notably, chromosome segregation during cell division.
Induction of Tubulin Polymerization and Microtubule Stabilization Dynamics
This compound binds to tubulin, promoting the assembly of tubulin subunits into microtubules medkoo.comtargetmol.commedchemexpress.com. Once formed, these microtubules are stabilized, exhibiting increased resistance to depolymerization medkoo.comtargetmol.com. This stabilization effect is a hallmark of microtubule-targeting agents that function by "freezing" microtubule dynamics. By preventing the normal dynamic instability—the continuous process of polymerization and depolymerization—this compound disrupts the dynamic equilibrium essential for proper microtubule function, particularly during mitosis nih.govwikipedia.org. The compound is characterized as a "microtubule-stabilization epothilone" due to this mechanism aacrjournals.orgaacrjournals.org.
Comparative Analysis of Microtubule-Stabilizing Potency with Reference Agents (e.g., Paclitaxel)
The microtubule-stabilizing activity of this compound is comparable to that of established agents like Paclitaxel (B517696) (Taxol®) nih.govaacrjournals.orgaacrjournals.org. Studies indicate that this compound exhibits microtubule-stabilization activity that is similar to, and in some contexts, slightly exceeds that of Paclitaxel aacrjournals.orgaacrjournals.org. Both this compound and Paclitaxel bind to the same site on β-tubulin, suggesting a shared binding pocket, despite their structural differences rsc.orgresearchgate.net. This shared binding site explains their similar mechanism of stabilizing microtubules. Furthermore, this compound, like other epothilones, retains its efficacy against cell lines that have developed resistance to Paclitaxel, a significant advantage in overcoming multidrug resistance nih.govrsc.orgresearchgate.netnih.gov.
Cellular Responses Induced by this compound
The stabilization of microtubules by this compound triggers a cascade of cellular events that ultimately lead to the inhibition of cell proliferation and, in many cases, cell death. These responses are observed across various in vitro cellular models.
Analysis of Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)
A primary cellular consequence of microtubule stabilization is the disruption of the mitotic spindle, which is essential for chromosome segregation during mitosis (M phase). When microtubules are abnormally stabilized, the cell cannot properly complete mitosis. This leads to the activation of cell cycle checkpoints, most notably the G2/M checkpoint, resulting in cell cycle arrest at the G2/M phase medkoo.comtargetmol.comnih.govindonesianjournalofcancer.or.idnih.govmdpi.commdpi.comoncotarget.com. This arrest prevents cells from progressing through mitosis and entering the subsequent phases of the cell cycle, thereby halting cell division.
Pathways Leading to Apoptosis Induction in In Vitro Cellular Models
The prolonged arrest in the G2/M phase, coupled with the aberrant microtubule structures, can trigger programmed cell death, or apoptosis medkoo.comtargetmol.comthermofisher.com. Apoptosis is a regulated process that eliminates damaged or unnecessary cells. In the context of microtubule-targeting agents, the failure to properly segregate chromosomes and the resulting mitotic catastrophe can activate intrinsic or extrinsic apoptotic pathways, leading to the dismantling of the cell nih.govthermofisher.com.
Inhibition of Cell Division in Various Cell Lines
By interfering with microtubule dynamics, this compound effectively inhibits cell division and proliferation across a range of cancer cell lines in vitro medkoo.comtargetmol.commedchemexpress.comaacrjournals.org. This potent antiproliferative effect is a direct result of its ability to stabilize microtubules, leading to mitotic arrest and subsequent cell death. The compound has demonstrated significant growth inhibition in various leukemic and solid tumor cell lines with low nanomolar IC50 values nih.govaacrjournals.org.
Compound List
this compound (KOS-1803)
Paclitaxel (Taxol®)
Epothilone (B1246373) B (EpoB)
Epothilone A (EpoA)
Fludelone
Vincristine
Vinblastine
Epothilone D (Epo D)
Ixabepilone
Sagopilone
Data Tables
The following table presents a comparison of in vitro cytotoxicity, measured by IC50 values for cell growth inhibition, between this compound and Paclitaxel in the CCRF-CEM cell line, as reported in preclinical studies.
Molecular Mechanisms of Action Against Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a complex phenomenon that significantly limits the effectiveness of chemotherapy. A primary mechanism contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration below therapeutic levels tg.org.aumdpi.commedsafe.govt.nzfrontiersin.orgnih.gov. This compound's efficacy in overcoming MDR is intrinsically linked to its molecular interactions with these resistance mechanisms.
Evaluation of this compound as a Non-Substrate for P-glycoprotein (P-gp) and other Efflux Pumps
A key characteristic contributing to this compound's potent activity against multidrug-resistant cancer cells is its inability to be recognized and effluxed by common multidrug resistance pumps, most notably P-glycoprotein (P-gp) medkoo.com. P-gp, also known as MDR1 or ABCB1, is a transmembrane efflux pump that plays a critical role in expelling a wide range of xenobiotics, including many chemotherapeutic agents, from cells tg.org.aumdpi.commedsafe.govt.nzfrontiersin.orgnih.gov. By not being a substrate for P-gp, this compound circumvents a major resistance pathway that renders many other drugs ineffective medkoo.com. This property allows this compound to accumulate within resistant cells to concentrations sufficient to exert its cytotoxic effects via microtubule stabilization, a mechanism distinct from the efflux pump's action. While P-gp is a principal efflux pump implicated in MDR, other efflux systems also contribute to drug resistance in various cellular contexts mdpi.comfrontiersin.orgnih.govnih.govmicropspbgmu.ruuobaghdad.edu.iq. This compound's design and mechanism of action position it to bypass these resistance strategies, primarily by not being a target for expulsion by such pumps.
Retention of Activity in MDR Cell Lines
The most compelling evidence for this compound's effectiveness against multidrug resistance lies in its demonstrated retention of potent cytotoxic activity in cell lines and in vivo models that exhibit resistance to conventional chemotherapeutics. Unlike taxol, which often loses efficacy in MDR environments, this compound maintains its ability to inhibit cancer cell growth.
In preclinical studies utilizing xenograft models, this compound exhibited significant therapeutic effects against drug-resistant tumors. For instance, in mice bearing the adriamycin-resistant mammary adenocarcinoma MCF-7/Adr xenograft, this compound achieved complete tumor suppression (100%) nih.gov. In contrast, taxol demonstrated only minimal tumor suppression (approximately 3.7%) under the same experimental conditions nih.gov. Similarly, when tested against the taxol-resistant lung carcinoma A549/taxol xenograft, this compound suppressed tumor growth by 80%, significantly outperforming taxol, which achieved 42% suppression nih.gov. These findings underscore this compound's capacity to overcome resistance mechanisms, thereby restoring therapeutic efficacy in models of multidrug resistance.
| Tumor Model | Treatment | Tumor Suppression (%) | Reference |
| MCF-7/Adr | This compound | 100 | nih.gov |
| MCF-7/Adr | Taxol | ~3.7 | nih.gov |
| A549/taxol | This compound | 80 | nih.gov |
| A549/taxol | Taxol | 42 | nih.gov |
Compound List:
this compound
Taxol
P-glycoprotein (P-gp)
Adriamycin
Preclinical Pharmacological Investigations of Iso Fludelone Efficacy in Non Human Models
In Vitro Efficacy Assessments
While comprehensive in vitro potency data for ISO-Fludelone against a wide array of cell lines is still emerging in publicly accessible literature, the existing research indicates a strong cytotoxic profile.
Potency against Drug-Sensitive Cell Lines (e.g., CCRF-CEM)
Specific IC50 values for this compound against the drug-sensitive human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM, are not detailed in the currently available research. However, studies on related epothilone (B1246373) compounds have shown potent activity against this cell line, suggesting a class-wide efficacy that likely extends to this compound. nih.gov
Superior Efficacy against Multidrug-Resistant (MDR) Cell Lines (e.g., CCRF-CEM/Taxol)
A hallmark of this compound is its effectiveness against cancer cells that have developed resistance to other chemotherapeutic agents, such as paclitaxel (B517696). While specific in vitro IC50 values for the paclitaxel-resistant CCRF-CEM/Taxol cell line are not explicitly reported, in vivo studies have substantiated its potent activity against xenografts derived from this highly resistant cell line. researchgate.netnih.gov This suggests that this compound is not susceptible to the common mechanisms of drug resistance that affect taxanes. researchgate.net The efficacy of this compound in such resistant models underscores its potential to address significant unmet needs in oncology.
In Vivo Efficacy Studies in Xenograft Tumor Models
In vivo studies utilizing human tumor xenografts in immunodeficient mice have provided compelling evidence of this compound's therapeutic efficacy, including instances of complete tumor remission and cures.
Achievement of Complete Remission (CR) and Therapeutic Cures in Various Human Xenograft Tumor Models (e.g., MX-1, SK-OV-3, A549, SK-NAS)
This compound has demonstrated remarkable activity in several human xenograft models, leading to complete tumor regression and long-term, relapse-free survival in some cases.
MX-1 (Human Breast Carcinoma): In nude mice bearing large MX-1 tumors, treatment with this compound resulted in the complete disappearance of the tumors, leading to what was described as a "cure," with no relapse observed for a significant portion of the animals' lifespan. nih.gov
SK-OV-3 (Human Ovarian Adenocarcinoma): Tumor remission was also achieved in mice with SK-OV-3 xenografts following treatment with this compound. nih.gov
A549 (Human Lung Carcinoma): Studies have shown that Fludelone markedly suppresses the growth of paclitaxel-resistant A549/Taxol xenografts. researchgate.net
SK-NAS (Human Neuroblastoma): Specific data on the efficacy of this compound in SK-NAS xenograft models are not currently available in the reviewed scientific literature.
The table below summarizes the notable in vivo efficacy of this compound in various xenograft models.
Interactive Data Table: In Vivo Efficacy of this compound in Human Xenograft Models| Tumor Model | Cancer Type | Outcome | Citation |
| MX-1 | Breast Carcinoma | Complete Remission / Cure | nih.gov |
| SK-OV-3 | Ovarian Adenocarcinoma | Tumor Remission | nih.gov |
| A549/Taxol | Lung Carcinoma | Marked Suppression | researchgate.net |
Activity Against Highly Refractory and Drug-Resistant Tumors in Mouse Models
A significant finding from preclinical studies is the potent activity of this compound against tumors that are resistant to standard-of-care chemotherapies. In mouse models bearing Taxol-resistant CCRF-CEM/Taxol human leukemia xenografts, this compound treatment led to the disappearance of tumors in a majority of the treated animals. researchgate.netnih.gov This demonstrates that this compound can overcome the drug resistance mechanisms that render paclitaxel ineffective in these tumors.
Evaluation of Therapeutic Effects in Intracranially Implanted Tumor Models
Detailed studies evaluating the therapeutic effects of this compound in intracranially implanted tumor models are not extensively documented in the available scientific literature. While the management of brain tumors and metastases represents a significant challenge in oncology, and other agents are being tested in such models, specific data for this compound in this context remains to be published.
Comparative Preclinical Efficacy of this compound with Other Microtubule-Targeting Agents
This compound, a synthetically derived epothilone analogue, has demonstrated significant antitumor activity in various preclinical non-human models. Its efficacy has been compared with other established microtubule-targeting agents, including taxanes and other epothilone derivatives.
In a notable study, the efficacy of Fludelone, a compound closely related to this compound, was evaluated in nude mice bearing human tumor xenografts. The research showcased Fludelone's potent antitumor effects across different cancer types. For instance, in mice with MX-1 breast cancer xenografts, treatment with Fludelone led to tumor regression. researchgate.net Similarly, in models of SK-OV-3 ovarian and PC-3 prostate cancer, Fludelone demonstrated significant tumor growth inhibition. researchgate.net A particularly striking outcome was observed in the HCT-116 colon carcinoma xenograft model, where this compound as a single agent achieved complete tumor remission in all treated nude mice. researchgate.net
The in vitro potency of Fludelone was also found to be approximately five-fold greater than dEpoB in MM cell lines. researchgate.net The IC50 values for Fludelone in various MM cell lines ranged from 6 to 14.4 nM, whereas for dEpoB, the range was 37 to 68.6 nM. researchgate.net
While direct head-to-head preclinical comparisons between this compound and taxanes like paclitaxel or docetaxel (B913) are not extensively detailed in the available literature, the broader class of epothilones, to which this compound belongs, has been developed to overcome some of the limitations of taxanes, such as activity against taxane-resistant tumors. nih.gov The potent activity of Fludelone in various xenograft models, including those where taxanes are also active, suggests its potential as a strong therapeutic candidate. researchgate.net For example, in the SK-OV-3 ovarian and PC-3 prostate cancer xenograft models, Fludelone was compared alongside Taxol (paclitaxel), indicating its relevance in the context of established microtubule inhibitors. researchgate.net
Table 1: Comparative in vivo Efficacy of Fludelone in Human Tumor Xenograft Models
| Cancer Model | Treatment Group | Outcome | Citation |
|---|---|---|---|
| MX-1 (Breast) | Fludelone | Tumor Regression | researchgate.net |
| SK-OV-3 (Ovarian) | Fludelone | Significant Tumor Growth Inhibition | researchgate.net |
| PC-3 (Prostate) | Fludelone | Significant Tumor Growth Inhibition | researchgate.net |
| HCT-116 (Colon) | This compound | Complete Tumor Remission (6/6 mice) | researchgate.net |
| RPMI 8226 (Multiple Myeloma) | Fludelone | Tumor Disappearance, No Relapse (>100 days) | researchgate.net |
| RPMI 8226 (Multiple Myeloma) | dEpoB | No Significant Effect on Tumor Growth | researchgate.net |
Preclinical Therapeutic Index Considerations
The therapeutic index, a measure of a drug's safety margin, is a critical consideration in preclinical development. It is determined by comparing the dose of a drug that causes therapeutic effects to the dose that causes toxicity. For this compound, preclinical studies have provided insights into its therapeutic window through the evaluation of its efficacy alongside its effects on the well-being of the animal models, primarily monitored by changes in body weight.
In the study evaluating Fludelone in various human tumor xenografts in nude mice, the impact on the body weight of the animals was recorded as an indicator of toxicity. In mice bearing MX-1 breast, SK-OV-3 ovarian, PC-3 prostate, and HCT-116 colon xenografts, treatment with efficacious doses of Fludelone was generally well-tolerated, with manageable changes in body weight. researchgate.net This suggests that the doses required for significant antitumor activity did not lead to unacceptable systemic toxicity in these models.
Furthermore, in a study involving co-treatment of this compound with another agent in a colon carcinoma HCT-116 xenograft model, it was noted that the combination therapy not only resulted in complete tumor remission but also significantly reduced the body weight loss associated with the treatment compared to this compound alone (from 26% to 16%). researchgate.net This finding, while in a combination setting, points towards the potential for modulating the therapeutic index of this compound.
The determination of the Maximum Tolerated Dose (MTD) is a key component in defining the therapeutic index. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects. pacificbiolabs.com While a specific MTD study for this compound is not detailed in the provided search results, the dose-ranging efficacy studies with corresponding body weight data provide a practical assessment of its tolerability at therapeutic concentrations. The ability of this compound to induce complete tumor regression at doses that are tolerated by the animals underscores a favorable preclinical therapeutic index. researchgate.netresearchgate.net
Table 2: Body Weight Changes in Nude Mice Treated with Fludelone
| Xenograft Model | Treatment | Observation on Body Weight | Citation |
|---|---|---|---|
| MX-1 (Breast) | Fludelone Infusions | Monitored, with data indicating tolerability | researchgate.net |
| SK-OV-3 (Ovarian) | Fludelone Infusions | Monitored, with data indicating tolerability | researchgate.net |
| PC-3 (Prostate) | Fludelone Infusions | Monitored, with data indicating tolerability | researchgate.net |
| HCT-116 (Colon) | Fludelone Infusions | Monitored, with data indicating tolerability | researchgate.net |
| HCT-116 (Colon) | This compound + PXTAI | Significant reduction in body weight loss compared to this compound alone | researchgate.net |
Pharmacokinetic and Pharmacodynamic Characterization of Iso Fludelone in Preclinical Models
Preclinical Metabolic Stability and Biodistribution Analysis
The metabolic stability and distribution profile of a drug candidate are critical for determining its efficacy and dosing regimen. ISO-Fludelone exhibits robust characteristics in these areas, contributing to its potential as a therapeutic agent.
In Vitro Metabolic Stability in Non-Human Biological Matrices
Table 1: Stability of this compound under Various Conditions
| Condition | Duration / Cycles | Recovery (%) | Reference |
| Stock solution at −80 °C | 6 months | 105.7 | nih.gov |
| Stock solution at −80 °C | 14 months | 94.2 | nih.gov |
| Stock solution at room temperature | 6 hours | 107.2 | nih.gov |
| Freeze-thaw cycles | 3 cycles | 100.0–105.7 | nih.gov |
| In autosampler (4 °C) | 24 hours | 100.8–101.4 | nih.gov |
| In autosampler (4 °C) | 48 hours | 104.5–113.9 | nih.gov |
| In autosampler (4 °C) | 72 hours | 53.6–90.4 | nih.gov |
Note: The data above primarily reflects the stability of stock solutions and assay conditions rather than direct in vitro metabolic stability in biological matrices.
Tissue Distribution and Retention Studies in Preclinical Animal Models (e.g., MX-1 tumor in nude mice)
Studies involving preclinical animal models, specifically in nude mice bearing xenografts, have provided insights into this compound's tissue distribution and retention capabilities. In experiments utilizing the MX-1 human mammary tumor xenograft model in nude mice, this compound demonstrated favorable distribution patterns nih.govnih.govresearchgate.net. Following intravenous infusion, this compound exhibited higher concentrations in tumor tissue compared to other epothilone (B1246373) analogues such as fludelone, dehydelone, and dEpoB at 21 hours post-infusion nih.gov. Specifically, the concentration ranking at 21 hours was reported as: this compound > Fludelone > Dehydelone > dEpoB nih.gov. Furthermore, the tumor-to-brain ratios for this compound were observed to be significantly higher than those of other tested epothilones, suggesting enhanced penetration and retention within tumor tissue nih.gov. This improved tissue penetration contributes to prolonged tumor drug retention, a key factor for sustained therapeutic effect aacrjournals.org. Athymic nude mice are a standard model for oncology research, particularly for evaluating tumor biology and xenografts, making them suitable for assessing compounds like this compound animalab.eu.
Table 2: Comparative Tumor Tissue Distribution of Epothilones in MX-1 Xenografts (21h post-infusion)
| Epothilone Analogue | Relative Tumor Concentration | Reference |
| This compound | Highest | nih.gov |
| Fludelone | High | nih.gov |
| Dehydelone | Moderate | nih.gov |
| dEpoB | Low | nih.gov |
Influence of Structural Modifications on Preclinical Solubility and Permeation
Structural modifications are central to optimizing drug candidates. This compound benefits from strategic alterations that enhance its solubility and permeation characteristics.
Enhanced Water Solubility and Formulation Advantages (e.g., non-Cremophor)
A significant advancement with this compound is its markedly improved water solubility compared to earlier epothilone derivatives nih.govaacrjournals.orgrsc.orgnih.govnih.govresearchgate.netmedkoo.com. The inclusion of a trifluoromethyl moiety is attributed to this enhanced solubility nih.gov. This improvement is crucial as it alleviates the need for problematic formulation excipients like Cremophor EL (Kolliphor EL) and ethanol, which are often required for poorly soluble drugs such as paclitaxel (B517696) and can lead to hypersensitivity reactions nih.govaacrjournals.orgatamanchemicals.comtaylorandfrancis.com. The ability to formulate this compound without Cremophor offers substantial advantages in terms of tolerability and formulation flexibility nih.govaacrjournals.org. Its excellent water solubility and biological stability make it a strong candidate for preclinical development and subsequent clinical applications nih.govnih.govresearchgate.netresearchgate.net.
Table 3: Solubility and Formulation Advantages of this compound
| Property / Advantage | Description | Reference(s) |
| Enhanced Water Solubility | Significantly improved compared to previous epothilone generations. | nih.govaacrjournals.orgrsc.orgnih.govnih.govresearchgate.netmedkoo.com |
| Formulation Advantage | Eliminates the need for Cremophor-ethanol. | nih.gov |
| Non-Cremophor Formulation Possible | Allows for formulation without the use of Cremophor EL. | aacrjournals.org |
| Improved Biological Stability | Exhibits excellent stability, contributing to its preclinical development. | nih.govnih.govresearchgate.netresearchgate.net |
| Potency | Remarkable potency relative to other epothilones. | nih.govnih.govresearchgate.netresearchgate.net |
Lipophilicity and In Vivo Tissue Permeation in Preclinical Systems
This compound retains promising levels of lipophilicity, which is instrumental in facilitating in vivo tissue permeation nih.gov. This property, coupled with its enhanced solubility, contributes to increased bioavailability and improved tissue penetration, leading to prolonged drug retention within target tissues, such as tumors aacrjournals.orgnih.gov. The balance between solubility and lipophilicity is critical for a drug's ability to cross biological membranes and reach its site of action effectively researchgate.netmdpi.comnih.govmdpi.com. This compound's structural design appears to optimize this balance, promoting efficient permeation and sustained presence in preclinical systems aacrjournals.orgnih.gov.
Establishing Preclinical Pharmacokinetic-Pharmacodynamic Relationships
Compound List
The following compounds were mentioned in the context of this research:
This compound (KOS-1803)
Dehydelone (KOS-1584)
Fludelone
Iso-dehydelone
Epothilone B (EpoB)
Ixabepilone (BMS-247550)
KOS-1724
Paclitaxel (Taxol®)
Cytoxan
Advanced Analytical and Methodological Approaches in Iso Fludelone Research
Quantitative Pharmacodynamic Modeling and Data Analysis
Computational Simulation and Algorithmic Approaches for Pharmacodynamic Data Interpretation
Computational simulation and algorithmic approaches are critical tools for dissecting the complex pharmacodynamic (PD) profiles of novel therapeutic agents like ISO-Fludelone. These methodologies enable a quantitative understanding of how a compound exerts its biological effects, allowing for prediction, optimization, and a deeper insight into its mechanism of action. By modeling the intricate relationships between drug exposure and biological response, researchers can interpret experimental data with greater precision and efficiency. beilstein-journals.orgmdpi.comuniversiteitleiden.nl
The Chou-Talalay Method for Quantitative Pharmacodynamic Analysis
A foundational algorithmic approach for interpreting pharmacodynamic data, particularly in the context of drug combinations, is the Chou-Talalay method. This widely recognized methodology is rooted in the mass-action law principle and leverages the median-effect equation to establish a unified theoretical framework for dose-effect relationships. researchgate.netnih.govnih.govnih.govresearchgate.net
Core Algorithms and Interpretation: The Chou-Talalay method provides robust algorithms for the quantitative determination of drug interactions. These algorithms allow for the calculation of the Combination Index (CI), which quantifies the degree of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) between drugs. Additionally, the Dose Reduction Index (DRI) can be calculated, indicating the extent to which a synergistic combination can reduce the required dose of individual agents at a specific effect level. researchgate.netnih.govnih.govnih.govresearchgate.net
These quantitative measures are often visualized through graphical representations such as the Fraction Affected-Combination Index (Fa-CI) plot and isobolograms. The Fa-CI plot illustrates the CI across a range of effect levels (Fraction Affected, Fa), while isobolograms depict the dose combinations required to achieve a specific effect. These tools are instrumental in interpreting synergism, additivity, and antagonism across various dose and effect ranges. The Chou-Talalay method's design facilitates automated computer simulations, enabling efficient data analysis and interpretation even with relatively small experimental datasets, thereby supporting cost-effective drug discovery and development. researchgate.netnih.govnih.govnih.govresearchgate.net
Application to this compound Research: Research involving compounds such as this compound, a synthetic epothilone (B1246373) congener known for its potent antimitotic and anticancer properties, benefits significantly from these computational approaches. By applying the Chou-Talalay methodology, researchers can quantitatively assess the pharmacodynamic interactions of this compound when administered in combination with other therapeutic agents. This allows for the elucidation of potential synergistic effects, the identification of optimal combination ratios, and the refinement of treatment strategies to enhance efficacy. researchgate.netnih.govnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Beyond the analysis of drug interactions, broader pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation techniques are employed to establish a comprehensive understanding of a drug's pharmacodynamic behavior over time. These models integrate pharmacokinetic data (drug concentration in the body) with pharmacodynamic data (biological response) to describe and predict the relationship between drug exposure and its resulting effect. universiteitleiden.nloddl.finih.govuniversiteitleiden.nlresearchgate.netmdpi.commdpi.com
Linking Concentration to Effect: PK/PD models often incorporate specific components, such as effect-site compartments and mathematical equations like the Hill equation, to directly link drug concentrations to measured physiological or cellular effects. nih.gov Advanced analyses, such as global sensitivity analysis, can be performed within these models to identify key parameters that significantly influence the observed pharmacodynamics, thereby aiding in the interpretation of inter-individual variability and response heterogeneity. nih.gov
Translational Simulation: Computational simulations derived from PK/PD models can also play a crucial role in the translational process, bridging preclinical findings with clinical outcomes. These simulations enable the prediction of patient responses to treatment, guide the design of clinical trials, and help in identifying patient populations most likely to benefit from a particular therapy. mdpi.com For compounds like this compound, PK/PD modeling can provide insights into how different drug exposure profiles translate into therapeutic efficacy and potential outcomes. oddl.finih.gov
Other Computational Approaches
Complementary computational methods further enhance the interpretation of pharmacodynamic data:
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These techniques establish correlations between a molecule's chemical structure and its pharmacodynamic properties, enabling the prediction of activity for newly synthesized analogs or modifications. mdpi.comoddl.finih.gov
Molecular Docking and Simulations: Methods such as molecular docking, molecular dynamics simulations, and pharmacophore modeling are employed to investigate drug-target interactions at a molecular level. Understanding these interactions is fundamental to elucidating the mechanisms that underpin a drug's pharmacodynamic effects. beilstein-journals.orgmdpi.comnih.govbeilstein-journals.orgmdpi.comnih.gov
Compound List:
this compound
Synergistic and Combination Studies of Iso Fludelone in Preclinical Models
Evaluation of ISO-Fludelone Combinations with Other Therapeutic Agents in In Vitro and In Vivo Non-Human Models (e.g., Panaxytriol derivatives)
Preclinical studies have explored the synergistic potential of this compound in combination with various agents. Notably, research has investigated the combination of this compound (FD) with Panaxytriol (PXT), a cytoprotective agent derived from Panax ginseng.
In vitro studies utilizing the MX-1 cell line demonstrated a synergistic interaction between FD and PXT. Quantitative analysis using the Chou-Talalay combination index (CI) method indicated moderate synergism, with CI values ranging from 0.836 to 0.715 across fractional inhibitions (Fa) of 0.50 to 0.97 nih.govnih.gov. Specifically, for fractional inhibitions between 0.50 and 0.90, the CI values were reported to be between 0.836 and 0.609, signifying a synergistic effect (CI < 1) nih.gov. These combinations also exhibited favorable dose-reduction indices (DRI > 1), suggesting that lower doses of the individual agents could be used to achieve similar or greater effects compared to monotherapy nih.gov.
This compound itself has demonstrated profound antitumor activity across various human xenograft models, including mammary carcinoma MX-1, ovarian carcinoma SK-OV-3, and lung carcinoma A549, often eradicating tumors without significant sustained body weight loss rsc.org. These findings underscore its potential as a single agent and highlight the value of exploring its combinations.
Table 1: In Vitro Synergism of this compound and Panaxytriol (PXT) in MX-1 Cells
| Fractional Inhibition (Fa) | Combination Index (CI) | Interpretation |
| 0.50 | 0.836 | Synergism |
| 0.90 | 0.609 | Synergism |
| 0.97 | 0.715 | Synergism |
Table 2: In Vivo Efficacy of this compound Monotherapy in HCT-116 Xenografts
| Treatment | Model | Outcome |
| This compound (single) | HCT-116 xenograft-bearing nude mice | Complete cure in 6/6 mice |
Table 3: In Vivo Combination of this compound and PXTAI in HCT-116 Xenografts
| Treatment | Model | Observation |
| This compound + PXTAI (synthetic PXT analog) | HCT-116 xenograft-bearing nude mice | Alleviation of this compound-induced body weight losses and improved recovery. |
Methodologies for Assessing Synergism, Additivity, and Antagonism in Preclinical Combinations
The quantitative assessment of drug interactions in preclinical studies relies on established mathematical models and analytical methods. The most widely adopted approach is the Chou-Talalay method, which is based on the median-effect principle and the mass-action law researchgate.netnih.goviiarjournals.orgfrontiersin.orgnih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov. This method allows for the quantitative determination of drug interactions by calculating a Combination Index (CI). A CI value less than 1 indicates synergism, a CI value equal to 1 suggests an additive effect, and a CI value greater than 1 denotes antagonism nih.govnih.gov.
The Chou-Talalay method involves deriving dose-effect curves for each drug individually and in combination. Key parameters derived from these curves include the median-effect dose (Dm, or IC50) and the shape parameter (m), which describes the slope of the dose-effect curve mdpi.comnih.gov. These parameters are then used in the CI equation to quantify the interaction at various effect levels nih.govnih.gov. The analysis can be facilitated by specialized software, such as CompuSyn or Calcusyn, which automate the calculation and graphical representation of these interactions iiarjournals.orgfrontiersin.orgnih.govaacrjournals.orgresearchgate.netnih.gov.
Visualizations like the isobologram are also critical tools. An isobologram plots the doses of two drugs required to produce a specific effect. Points falling below the line of additivity (isobole) indicate synergy, while points above suggest antagonism researchgate.netnih.govnih.goviiarjournals.orgfrontiersin.orgnih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov. Another valuable output from the Chou-Talalay method is the Dose-Reduction Index (DRI), which quantifies the extent to which the dose of each drug can be reduced in a synergistic combination while maintaining the same level of effect nih.govnih.gov. This is particularly relevant for optimizing therapeutic strategies by potentially lowering toxicity.
While other methods like Loewe additivity, Bliss independence, and response surface analysis exist frontiersin.orgmdpi.com, the Chou-Talalay method, with its quantitative CI and DRI values and graphical outputs like the CI plot and isobologram, is frequently employed due to its comprehensive nature and ability to handle various dose-effect curve shapes iiarjournals.orgfrontiersin.orgnih.govaacrjournals.orgresearchgate.netnih.gov. Rigorous application of these methodologies in preclinical settings is essential for establishing a strong scientific rationale for advancing combination therapies into clinical trials nih.govresearchgate.netcapes.gov.breuropa.eu.
Compound List:
this compound
Panaxytriol (PXT)
Panaxytriol analog (PXTAI)
Future Directions and Unexplored Avenues in Iso Fludelone Research
Rational Design and Synthesis of Next-Generation Epothilone (B1246373) Analogues with Enhanced Profiles
The quest for superior epothilone analogues is driven by the need to overcome the limitations of existing microtubule-targeting agents, such as the development of resistance and dose-limiting toxicities. nih.gov Rational drug design, a strategy that leverages an understanding of a drug's biological target and mechanism of action, is pivotal in these efforts. youtube.comnih.gov For epothilones, this involves modifying the core structure to enhance potency, improve pharmacokinetic properties, and reduce susceptibility to resistance mechanisms. nih.gov
A significant focus of next-generation design is the modification of the macrolide ring and the thiazole side chain. For instance, the substitution of the epoxide moiety in epothilone B with an aziridine group has been shown to enhance anticancer efficacy. nih.gov The development of ixabepilone, a semi-synthetic analogue of epothilone B where the lactone is replaced with a lactam, resulted in a compound with a broad spectrum of antitumor activity, including in taxane-resistant models. neurosciencenews.comnih.gov Similarly, utidelone, a genetically modified epothilone analogue, has shown excellent efficacy in clinical trials for metastatic breast cancer with a lower incidence of neuropathy. neurosciencenews.com
Another promising avenue is the incorporation of fluorine atoms into the epothilone scaffold. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov Fludelone (26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B) is a prime example of a fully synthetic analogue where metabolic stability and bioavailability were key considerations in its design. nih.gov
The table below summarizes key structural modifications in the development of next-generation epothilone analogues and their intended enhancements.
| Analogue | Key Structural Modification | Intended Enhancement |
| Ixabepilone | Lactone to lactam replacement | Broad antitumor activity, activity in taxane-resistant models |
| Utidelone | Genetically modified epothilone | Improved efficacy, lower incidence of neuropathy |
| Fludelone | Trifluoro- substitution | Increased metabolic stability and bioavailability |
| Aziridine-containing analogues | Epoxide to aziridine replacement | Enhanced anticancer efficacy |
These examples underscore the power of rational design in fine-tuning the pharmacological properties of epothilones. Future efforts will likely continue to explore novel substitutions and modifications to further optimize this promising class of anticancer agents.
Expanding Mechanistic Understanding of ISO-Fludelone Beyond Microtubule Stabilization
The primary mechanism of action of epothilones, including this compound, is the stabilization of microtubules, leading to G2/M cell cycle arrest and apoptosis. nih.govwikipedia.org However, the intricate downstream consequences of this interaction and the possibility of other, non-canonical mechanisms of action are areas ripe for further exploration.
While microtubule stabilization is the initiating event, the cellular response is complex and multifaceted. For example, the precise signaling pathways that are activated downstream of microtubule stabilization and lead to apoptosis are not fully elucidated and may vary between different cancer cell types. A deeper understanding of these pathways could reveal new therapeutic targets and strategies for combination therapies.
Future research should focus on:
Identifying novel binding partners: Employing techniques such as affinity chromatography and mass spectrometry to identify proteins that interact with this compound, other than tubulin.
Dissecting downstream signaling pathways: Utilizing proteomic and genomic approaches to map the signaling cascades that are activated or inhibited following this compound treatment.
Investigating effects on different tubulin isotypes: Exploring whether this compound exhibits differential binding or effects on various tubulin isotypes, which could explain its activity in cancers with altered tubulin expression. researchgate.net
A more nuanced understanding of this compound's mechanism of action will be instrumental in optimizing its clinical use and identifying patient populations most likely to benefit from treatment.
Development and Refinement of Novel Preclinical Models for Efficacy and Mechanistic Investigations
The development of more sophisticated and predictive preclinical models is essential for accelerating the translation of promising compounds like this compound from the laboratory to the clinic. Traditional 2D cell culture and animal xenograft models, while valuable, have limitations in fully recapitulating the complexity of human tumors and their microenvironment. nih.govupenn.edu
The emergence of three-dimensional (3D) in vitro models, such as patient-derived organoids (PDOs), offers a significant advancement. youtube.com PDOs are self-organizing structures grown from patient tumor cells that retain the heterogeneity, architecture, and drug response characteristics of the original tumor. youtube.com These models provide a more physiologically relevant platform for high-throughput drug screening and for studying mechanisms of drug resistance. youtube.com
Another exciting development is the advent of organ-on-a-chip (OoC) technology. nih.govnih.govmdpi.comthno.org These microfluidic devices can simulate the key functional units of human organs, allowing for the study of drug metabolism, toxicity, and efficacy in a more dynamic and integrated system. nih.govmdpi.com For anticancer drug screening, tumor-on-a-chip models that incorporate vascular networks can provide insights into how drugs affect not only the tumor cells but also the surrounding stroma and blood vessels. sciencedaily.com
The table below highlights some novel preclinical models and their potential applications in this compound research.
| Model | Description | Application in this compound Research |
| Patient-Derived Organoids (PDOs) | 3D cultures derived from patient tumors that mimic the original tumor's characteristics. | High-throughput screening of this compound efficacy in a patient-specific manner; studying mechanisms of resistance. |
| Organ-on-a-Chip (OoC) | Microfluidic devices that replicate the key functions of human organs. | Assessing the metabolism and potential toxicity of this compound in a multi-organ context. |
| Vascularized Microtumors (VMTs) | 3D tumor models with integrated vascular networks. | Evaluating the impact of this compound on both tumor cells and the tumor microenvironment, including angiogenesis. |
The refinement and application of these advanced preclinical models will undoubtedly provide more accurate predictions of clinical outcomes and facilitate the development of more effective treatment strategies involving this compound.
Exploration of this compound Activity in Non-Traditional Biological Contexts
While the primary focus of epothilone research has been on cancer, their fundamental mechanism of action—microtubule stabilization—suggests potential therapeutic applications in other disease areas. The cytoskeleton plays a crucial role in a wide range of cellular processes, and its dysregulation is implicated in various pathologies.
One of the most promising non-traditional applications for epothilones is in the treatment of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. nih.govnih.govneurosciencenews.comupenn.edujneurosci.org In these diseases, the tau protein, which normally stabilizes microtubules in neurons, becomes hyperphosphorylated and aggregates into neurofibrillary tangles. nih.govfrontiersin.org This leads to microtubule destabilization, impaired axonal transport, and ultimately, neuronal death. nih.gov Brain-penetrant microtubule-stabilizing agents like epothilone D have shown promise in preclinical models of tauopathy. nih.govnih.govjneurosci.org Studies in transgenic mice have demonstrated that epothilone D can improve microtubule density, enhance axonal integrity, and reduce cognitive deficits. nih.govnih.govupenn.edujneurosci.org Given its optimized properties, investigating the potential of this compound in models of neurodegenerative disease is a logical and exciting next step.
Another area of potential exploration is in the treatment of certain infectious and parasitic diseases. The tubulin protein is highly conserved across eukaryotes, and the microtubules of some parasites, such as Plasmodium falciparum (the causative agent of malaria), are potential drug targets. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net While this area is still largely unexplored for epothilones, their ability to interfere with microtubule dynamics could potentially be harnessed to combat these pathogens.
Future research in these non-traditional contexts should involve:
In vivo studies in models of neurodegeneration: Evaluating the efficacy of this compound in animal models of Alzheimer's disease and other tauopathies to assess its impact on pathology and cognitive function.
In vitro screening against pathogenic organisms: Testing the activity of this compound against a panel of parasites and fungi to identify potential anti-infective properties.
Expanding the therapeutic horizons of this compound beyond oncology could lead to novel treatments for a range of debilitating diseases.
Integration of Advanced Computational and Systems Biology Approaches in this compound Research
The integration of advanced computational and systems biology approaches offers powerful tools to accelerate and refine this compound research. These methodologies can provide deeper insights into drug-target interactions, predict off-target effects, and help to elucidate the complex biological networks that are perturbed by drug treatment. nih.govmdpi.com
Computational modeling, for instance, can be used to perform detailed structure-activity relationship (QSAR) studies. nih.govresearchgate.netresearchgate.netmdpi.com By analyzing the relationship between the chemical structure of different epothilone analogues and their biological activity, it is possible to build predictive models that can guide the design of new, more potent compounds. mdpi.commdpi.com Molecular dynamics simulations can also provide a dynamic view of how this compound binds to tubulin, revealing key interactions that can be exploited in the design of next-generation analogues. researchgate.net
Systems biology, which aims to understand the complex interactions within biological systems, can be employed to create comprehensive models of the cellular response to this compound. nih.govnih.gov By integrating data from genomics, proteomics, and metabolomics, it is possible to construct network models that can predict how the drug will affect different cellular pathways. researchgate.net This approach can help to identify biomarkers that predict patient response to treatment and to uncover potential mechanisms of drug resistance. mdpi.com Furthermore, computational approaches are being developed to predict potential off-target interactions of small molecules, which can help to anticipate and mitigate adverse effects. nih.govllnl.govllnl.govnih.govplos.org
Key applications of these approaches in this compound research include:
Predictive QSAR modeling: To guide the synthesis of new analogues with improved activity and pharmacokinetic properties.
Molecular dynamics simulations: To gain a deeper understanding of the binding of this compound to tubulin and to identify opportunities for structural optimization.
Systems pharmacology analysis: To model the global effects of this compound on cellular networks and to identify biomarkers of response and resistance.
In silico prediction of off-target effects: To proactively identify potential side effects and to guide the development of safer therapeutic strategies.
The synergy between experimental and computational approaches will be crucial for unlocking the full therapeutic potential of this compound and for accelerating the development of personalized cancer therapies.
Q & A
Q. What validated analytical methods exist for quantifying ISO-Fludelone in biological samples?
Researchers should employ LC-MS/MS with reverse-phase chromatography for sensitive quantification of this compound in human plasma. The method uses a triple quadrupole mass spectrometer in MRM mode, optimized for a lower limit of quantification (LLOQ) of 0.1 ng/mL to support low-dose clinical trials. Key steps include:
- Calibration curves : Constructed using 9 concentrations (3 replicates each) over 0.1–100 ng/mL, validated across three independent runs .
- Signal-to-noise optimization : Additional washing steps at low concentrations reduce background noise .
- Internal standardization : KOS-1724 (structural analog) ensures precision, with extraction recovery rates of 89.7–106.8% .
Q. How can researchers ensure the stability of this compound in plasma samples during long-term studies?
Stability assessments under varied conditions are critical:
- Long-term storage : this compound remains stable (−80°C for 14 months; 94.2% recovery) .
- Freeze-thaw cycles : 3 cycles yield 100.0–105.7% recovery .
- Short-term stability : 6 hours at room temperature (107.2% recovery) .
Q. Table 1: Stability of this compound in Human Plasma
| Condition | Recovery (%) | Variability (CV%) |
|---|---|---|
| −80°C (14 months) | 94.2 | 5.1 |
| 3 freeze-thaw cycles | 105.7 | 4.3 |
| Room temperature (6 hrs) | 107.2 | 3.8 |
Intermediate Research Questions
Q. What are the critical parameters for validating an LC-MS/MS method for this compound quantification?
Validation must address:
Q. How should calibration curves be constructed and validated for this compound analysis?
- Linear dynamic range : 0.1–100 ng/mL with ≥0.99 correlation coefficient .
- Replicates : Each concentration analyzed in triplicate across three independent runs to assess reproducibility .
- FDA compliance : Cross-validation with anticoagulants (e.g., heparin, EDTA) ensures ≤6% deviation in QC concentrations .
Advanced Research Questions
Q. How can discrepancies between in vitro metabolic stability and in vivo pharmacokinetics of this compound be reconciled?
- In vitro-in vivo correlation (IVIVC) : Preclinical models (e.g., human liver microsomes) should assess metabolic clearance rates, while in vivo studies must account for protein binding and tissue distribution .
- Pharmacokinetic modeling : Use compartmental models to integrate in vitro stability data (e.g., half-life in plasma) with observed bioavailability in xenograft models .
Q. What methodological considerations are essential when analyzing this compound’s efficacy in taxol-resistant xenograft models?
- Dose optimization : Preclinical studies show this compound’s efficacy against MDR tumors at 10–40 mg/kg doses .
- Combination therapy : Evaluate synergy with microtubule-targeting agents (e.g., paclitaxel) or metastasis inhibitors (e.g., ME2) to address resistance mechanisms .
- Endpoint selection : Tumor regression metrics (e.g., RECIST criteria) must align with histopathological validation of microtubule stabilization .
Q. Methodological Recommendations
- Data integrity : Use open-ended questions in surveys to detect fraudulent responses (e.g., forced-response validation) .
- Research design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Ethical compliance : Document forced-response justifications in ethics board applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
